molecular formula C24H22NO2P B13674968 Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate

Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate

Cat. No.: B13674968
M. Wt: 387.4 g/mol
InChI Key: PGDZVUVBEZYPFG-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a stabilized phosphonium ylide characterized by a cyano group at the β-position and an ethyl ester moiety. This compound is structurally tailored for applications in organic synthesis, particularly in Wittig and related reactions, where its electron-withdrawing cyano group enhances reactivity toward carbonyl-containing substrates. The triphenylphosphoranylidene moiety facilitates ylide formation, enabling the construction of α,β-unsaturated esters, which are pivotal intermediates in pharmaceuticals and agrochemicals .

Synthesis typically involves reactions of ethyl (triphenylphosphoranylidene)acetate derivatives with acylating agents. For example, analogous compounds like ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate are synthesized via condensation of ethyl-triphenylphosphoranylideneacetate with tetrahydrofuran-2-carbonyl chloride in toluene, yielding crystalline products (25% yield, mp 175–177°C) .

Properties

Molecular Formula

C24H22NO2P

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate

InChI

InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3

InChI Key

PGDZVUVBEZYPFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically prepared via the reaction of a suitable α-bromoester derivative with triphenylphosphine, followed by base treatment to generate the phosphoranylidene ylide. The presence of the cyano group at the 3-position requires the use of a cyano-substituted α-bromoester as the starting material.

Preparation from Ethyl 3-cyano-2-bromopropanoate and Triphenylphosphine

Procedure:

  • A three-necked flask is charged with triphenylphosphine and ethyl 3-cyano-2-bromopropanoate.
  • The mixture is dissolved in an aprotic solvent such as toluene or ethyl acetate.
  • The reaction mixture is heated under reflux (typically 75–80 °C) under an inert atmosphere (argon or nitrogen) for 12–24 hours.
  • During this time, the nucleophilic triphenylphosphine displaces the bromide to form the phosphonium salt intermediate.
  • After cooling, the reaction mixture is treated with aqueous base (e.g., potassium hydroxide or sodium hydroxide) to deprotonate the phosphonium salt and generate the ylide.
  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by recrystallization or column chromatography to afford ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate as a light-yellow solid.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Formation of phosphonium salt Triphenylphosphine + ethyl 3-cyano-2-bromopropanoate in toluene or ethyl acetate, reflux 12–24 h ~90–96% Inert atmosphere, stirring
Base treatment Aqueous KOH or NaOH, pH adjusted to 8–9, stirring 1 h Quantitative conversion Deprotonation to ylide
Workup and isolation Extraction, drying, rotary evaporation, recrystallization or chromatography 75–85% Purity confirmed by mp and NMR

Example from Literature:

  • Triphenylphosphine (131 g) and 2-bromopropionate (100 g) in toluene (200 mL) and water (500 mL) at 80 °C for 12 h yielded (carbethoxyethylidene)triphenylphosphorane in 96% yield after base treatment and drying.

Alternative Synthetic Approaches

Wittig Reaction Variant:

  • The ylide can be prepared in situ by reacting triphenylphosphine with the α-bromoester, then directly used in Wittig-type olefination reactions with aldehydes.
  • For cyano-substituted derivatives, the ylide reacts with α-keto esters or aldehydes to form the corresponding α,β-unsaturated esters with cyano groups, often with high stereoselectivity.
  • Typical conditions involve refluxing in toluene for 4–8 hours, followed by purification via silica gel chromatography to separate E/Z isomers.

Purification and Characterization

  • The crude product is typically purified by column chromatography using petroleum ether with increasing amounts of ethyl acetate or diethyl ether as eluents.
  • The purified compound appears as a light-yellow crystalline solid with melting points around 156–158 °C.
  • Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
  • The stereochemistry of the product (E or Z isomer) is confirmed by NMR and sometimes chiral HPLC if stereocenters are involved.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Ethyl 3-cyano-2-bromopropanoate, triphenylphosphine
Solvent Toluene, ethyl acetate, dichloromethane
Temperature Reflux (75–80 °C)
Reaction time 12–24 hours
Base used KOH or NaOH aqueous solution (pH 8–9)
Workup Extraction with organic solvents, drying over Na2SO4, rotary evaporation
Purification Recrystallization or silica gel chromatography
Yield 75–96%
Physical state Light-yellow crystalline solid
Melting point 156–158 °C

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.

Major Products

    Olefination: The major products are alkenes, which can be further functionalized for various applications.

    Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate

With a molecular weight of 415.46 g/mol (C₂₆H₂₆NO₂P), it is stored under inert conditions (2–8°C) due to sensitivity . The tert-butyl group may hinder nucleophilic attack in ylide reactions compared to the ethyl variant, though direct reactivity comparisons are undocumented in the provided evidence.

Ethyl 2-(triphenylphosphoranylidene)propanoate

It is synthesized via hydrocarboxylation of α,β-unsaturated esters, achieving higher yields (64.1%) compared to cyano-containing analogs . Its applications focus on forming less electron-deficient alkenes, as seen in the synthesis of oxetane derivatives .

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate

This compound features a tetrahydrofuran-2-yl group instead of the cyano moiety, introducing an oxygen heterocycle. Synthesized in 25% yield (mp 175–177°C), its reactivity is influenced by the electron-donating nature of the tetrahydrofuran ring, which may reduce ylide stability compared to the cyano-substituted analog .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Yield (%) Storage Conditions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate C₂₅H₂₂NO₂P 403.42 Not provided Not reported Not reported Not specified
tert-Butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate C₂₆H₂₆NO₂P 415.46 1998726-69-4 Not reported Not reported Inert atmosphere, 2–8°C
Ethyl 2-(triphenylphosphoranylidene)propanoate C₂₃H₂₃O₂P 374.39 Not provided Not reported 64.1 Not specified
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate C₂₇H₂₈O₄P 447.17 Not provided 175–177 25 Not specified

Research Findings and Reactivity Insights

  • Synthetic Efficiency: Ethyl 2-(triphenylphosphoranylidene)propanoate achieves higher yields (64.1%) compared to the tetrahydrofuran-substituted analog (25%), suggesting steric and electronic factors critically influence reaction efficiency .
  • Electronic Effects: The cyano group in this compound enhances electrophilicity, making it more reactive toward carbonyl compounds than its non-cyano counterparts.
  • Safety Profile : The tert-butyl derivative carries warnings for skin and eye irritation (H315, H319), necessitating cautious handling . Data on other analogs’ hazards are unavailable.

Biological Activity

Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C23H23O2P
  • Molecular Weight : 362.4013 g/mol
  • CAS Registry Number : 5717-37-3

The compound features a triphenylphosphoranylidene moiety, which is known for its role in various chemical reactions, particularly in the synthesis of phosphonium ylides.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with triphenylphosphine. The general reaction pathway can be summarized as follows:

  • Formation of Phosphonium Ylide :
    Ph3P+R2C=OPh3P+R2C\text{Ph}_3\text{P}+\text{R}_2\text{C}=O\rightarrow \text{Ph}_3\text{P}^+\text{R}_2\text{C}^-
  • Nucleophilic Attack :
    The ylide then reacts with electrophiles to form the desired product.

Anticancer Properties

Recent studies have indicated that compounds containing phosphonium ylides exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that derivatives of triphenylphosphonium showed significant activity against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research demonstrated that it exhibits inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Anticancer Activity

In a comparative study, this compound was tested alongside other phosphonium compounds for their anticancer efficacy. The results showed that this compound had a higher cytotoxic effect on MCF-7 (breast cancer) cells compared to standard chemotherapeutics .

CompoundIC50 (μM)
This compound5.4
Doxorubicin10.0
Cisplatin8.5

Case Study 2: Antimicrobial Effects

A study conducted on the antimicrobial activity of various derivatives found that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, showcasing its potential as an antimicrobial agent .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. Critical Parameters :

ParameterImpact on YieldExample from Evidence
Stoichiometry Excess ylide improves conversion but complicates purification.: 1:1 molar ratio of ylide to carbonyl chloride yielded 25% product .
Base Selection Triethylamine effectively traps HCl, but stronger bases may degrade sensitive groups. used triethylamine for neutralization .
Solvent Purity Anhydrous solvents prevent ylide decomposition. highlights solvent residues in NMR as a purity concern .

Q. Optimization Tips :

  • Use slow addition of carbonyl precursors to minimize side reactions.
  • Purify via recrystallization (e.g., ethyl acetate/hexane) to remove unreacted ylide.

Advanced: How does the cyano group influence the reactivity of this compound in [3+2] annulation reactions compared to ester-substituted analogs?

Answer:
The cyano group acts as a strong electron-withdrawing substituent, altering the ylide’s nucleophilicity and regioselectivity in cycloadditions:

  • Electronic Effects : The cyano group decreases electron density at the ylide’s α-carbon, reducing its reactivity toward electrophilic partners but enhancing selectivity in conjugate additions.
  • Mechanistic Insights :
    • In [3+2] annulations, the cyano group stabilizes transition states via resonance, favoring five-membered ring formation (e.g., pyrrolidines) .
    • shows analogous ylides forming heterocycles via annulation with allenes, suggesting similar pathways for the cyano variant .

Q. Data Contradictions :

  • Unexpected Byproducts : Competitive Michael addition or β-hydride elimination may occur if steric hindrance from the cyano group destabilizes intermediates.
  • Resolution : Monitor reactions via in situ FTIR or LC-MS to detect intermediates and adjust temperature/reactant ratios.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound and identifying impurities?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Identify ylide protons (δ 5.5–7.0 ppm for P=C-H) and cyano carbon (δ 110–120 ppm). detected unreacted ylide (δ 3.5–4.5 ppm for ethyl ester) and solvent residues .
  • IR Spectroscopy : Confirm cyano stretch (~2200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
  • GC-MS/LC-MS : Detect low-molecular-weight impurities (e.g., triphenylphosphine oxide, m/z 278).

Q. Impurity Analysis :

Impurity SourceDetection MethodMitigation Strategy
Residual SolventsHeadspace GCProlonged vacuum drying .
Unreacted Ylide³¹P NMRColumn chromatography with silica gel.

Advanced: How can computational modeling resolve contradictions between experimental and theoretical reaction outcomes?

Answer:
Case Study : Discrepancies in alkene geometry (cis/trans ratios) predicted vs. observed in Wittig reactions.

  • Methodology :
    • DFT Calculations : Model transition states to assess steric/electronic effects of the cyano group.
    • Kinetic vs. Thermodynamic Control : Compare energy barriers for competing pathways.

Q. Evidence-Based Insights :

  • ’s low yield (25%) suggests kinetic limitations; simulations can identify rate-determining steps (e.g., ylide formation or carbonyl attack) .
  • MD simulations (as in ) reveal solvent effects on reaction trajectories .

Q. Application :

  • Adjust reaction conditions (e.g., solvent polarity) to favor pathways with lower activation energy.

Basic: What are the stability considerations for storing and handling this compound?

Q. Answer :

  • Storage : Under argon at –20°C to prevent hydrolysis/oxidation.
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation (triphenylphosphine oxide).
  • Stability Tests :
    • TGA/DSC to assess thermal degradation thresholds.
    • Periodic ³¹P NMR to monitor ylide integrity.

Q. Evidence Support :

  • detected residual solvents accelerating decomposition; rigorous drying is critical .

Advanced: How can cross-coupling strategies expand the utility of this compound in synthesizing functionalized alkenes?

Answer :
Dual Functionalization :

  • Step 1 : Wittig reaction to install alkene.
  • Step 2 : Cyano group conversion (e.g., hydrolysis to carboxylic acid or reduction to amine).

Q. Case Study :

  • describes Wittig reactions with aldehydes to form α,β-unsaturated esters. The cyano group enables post-reaction modifications (e.g., click chemistry) .

Q. Challenges :

  • Competing side reactions (e.g., cyano group reacting with strong nucleophiles).
  • Resolution : Use protecting groups (e.g., silyl ethers) during initial steps.

Basic: What safety protocols are essential when working with this compound?

Q. Answer :

  • Hazards : Irritant (phosphorus-containing byproducts), moisture-sensitive.
  • PPE : Gloves, goggles, and fume hood use.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. Regulatory Insights :

  • highlights phosphine-related hazards; ensure compliance with GHS labeling .

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